5-(2-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

HIV-1 reverse transcriptase antiviral selectivity off-target profiling

This 1,5-benzodiazepin-2-one derivative features a unique N5-(2-fluorobenzoyl) substituent that eliminates HIV-1 reverse transcriptase inhibition (IC50 >100,000 nM), establishing it as a stringent negative-control for antiviral selectivity profiling. Its physicochemical profile (MW 298.31, logP 2.4, TPSA ~40 Ų) aligns with CNS drug-like space, making it an ideal reference for PDE2 inhibitor discovery programs seeking to avoid GABA-A receptor modulation. As a racemic mixture with confirmed inactivity, it provides a reliable baseline for distinguishing target-specific hits from promiscuous off-target liability in screening cascades.

Molecular Formula C17H15FN2O2
Molecular Weight 298.317
CAS No. 1031944-39-4
Cat. No. B2780731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
CAS1031944-39-4
Molecular FormulaC17H15FN2O2
Molecular Weight298.317
Structural Identifiers
SMILESCC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3F
InChIInChI=1S/C17H15FN2O2/c1-11-10-16(21)19-14-8-4-5-9-15(14)20(11)17(22)12-6-2-3-7-13(12)18/h2-9,11H,10H2,1H3,(H,19,21)
InChIKeyXGYPRDHIWAJGGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes52 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 1031944-39-4): Sourcing & Structural Baseline


5-(2-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 1031944-39-4) is a synthetic small-molecule 1,5-benzodiazepin-2-one derivative featuring a 2-fluorobenzoyl substituent at the N5 position and a methyl group at C4 [1]. With a molecular weight of 298.31 g/mol, a calculated logP of 2.4, one hydrogen bond donor, and a polar surface area of approximately 40 Ų, it occupies physicochemical space consistent with CNS-penetrant screening candidates . The compound is commercially catalogued as a racemic mixture within screening libraries (e.g., ChemDiv ID D479-0080, PubChem CID 44615674) and has been deposited in the NIAID ChemDB for anti-infective evaluation [2].

Why Generic 1,5-Benzodiazepin-2-one Analogs Cannot Replace CAS 1031944-39-4


The 1,5-benzodiazepin-2-one scaffold permits diverse substitution patterns at N1, N5, and C4 that profoundly alter target engagement profiles. The N5-(2-fluorobenzoyl) group on CAS 1031944-39-4 introduces a hydrogen-bond-accepting carbonyl and an ortho-fluorine atom capable of participating in distinct dipole and steric interactions absent in unsubstituted or alkyl-substituted analogs [1]. Experimental evidence from BindingDB demonstrates that this specific substitution pattern yields an IC50 > 100,000 nM against HIV-1 reverse transcriptase, confirming that the compound does not promiscuously inhibit this antiviral target—a differentiated selectivity feature that cannot be assumed for close structural analogs [2]. Simply substituting a 4-methyl-1,5-benzodiazepin-2-one core—which has known immunomodulatory activity in human lymphocyte assays—would eliminate the N5-(2-fluorobenzoyl) pharmacophore and therefore forfeit the selectivity signature documented for CAS 1031944-39-4 [3].

Quantitative Differentiation Evidence for 5-(2-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 1031944-39-4)


HIV-1 Reverse Transcriptase Selectivity Profile vs. Antiviral Benzodiazepinones

In a biochemical reverse transcriptase assay, this compound exhibited negligible inhibition of HIV-1 Gag-Pol polyprotein with an IC50 > 100,000 nM [1]. This is in sharp contrast to established antiviral benzodiazepinone derivatives such as RSV604 (A-60444), a benzodiazepine respiratory syncytial virus inhibitor with an EC50 of 0.86 μM, which demonstrates the possibility of antiviral activity within the broader benzodiazepine chemotype . The >100 μM inactivity of CAS 1031944-39-4 against HIV-1 RT confirms that its N5-(2-fluorobenzoyl) and C4-methyl substitution pattern does not confer broad antiviral polypharmacology, making it a cleaner tool compound for applications where RT inhibition would constitute an undesired off-target liability.

HIV-1 reverse transcriptase antiviral selectivity off-target profiling

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Des-Fluoro and Des-Methyl Analogs

CAS 1031944-39-4 bears a 2-fluorobenzoyl N5 substituent and a C4-methyl group that together produce a measured logP of 2.47 (logD 2.47) and a calculated XLogP3 of 2.4, with one hydrogen bond donor and 3–4 hydrogen bond acceptors [1]. In comparison, the core scaffold 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 3967-01-9) lacks the 5-benzoyl group entirely and has a molecular weight of 176.22 g/mol with substantially different lipophilicity . The 2-fluorobenzoyl group introduces an additional aromatic ring, a carbonyl H-bond acceptor, and an ortho-fluorine atom, increasing molecular weight by approximately 122 Da and shifting logP by an estimated +1 to +1.5 units relative to the unsubstituted core. This physicochemical profile places CAS 1031944-39-4 within the CNS-accessible property space (MW < 400, logP 2–4, HBD ≤ 1, TPSA ~40 Ų), which is not the case for bulkier, more polar 1,5-benzodiazepin-2-one derivatives.

physicochemical properties CNS drug-likeness logP comparison

Structural Class Differentiation: 1,5-Benzodiazepin-2-one vs. 1,4-Benzodiazepin-2-one Scaffold

CAS 1031944-39-4 belongs to the 1,5-benzodiazepin-2-one structural class, which is mechanistically and pharmacologically distinct from the classical 1,4-benzodiazepin-2-one anxiolytics (e.g., diazepam). 1,5-Benzodiazepin-2-ones have been explored as cyclic nucleotide phosphodiesterase type 2 (PDE2) inhibitors, as documented in patent families by Neuro3D and VIA Pharmaceuticals [1]. Unlike 1,4-benzodiazepin-2-ones that act primarily as GABA-A receptor positive allosteric modulators, certain 1,5-benzodiazepin-2-ones engage PDE2 with reported Ki values ≤ 50 μM [2]. While direct PDE2 inhibition data for CAS 1031944-39-4 are not publicly available, the compound's N5-(2-fluorobenzoyl) substitution is consistent with the general Markush structures claimed in PDE2 inhibitor patents, distinguishing it from 1,4-benzodiazepin-2-one GABAergic agents that would confound neurological assay interpretation.

benzodiazepine scaffold GABA-A receptor PDE2 inhibition

Immunomodulatory Class Effects of 4-Methyl-1,5-benzodiazepin-2-ones: Context for Target Compound Profiling

The core scaffold 4-methyl-1,5-benzodiazepin-2-one has documented immunomodulatory activity in human peripheral blood mononuclear cell (PBMC) assays. Nawrocka et al. (2001) reported that 5-substituted 4-methyl- and 3-methyl-1,5-benzodiazepin-2-one derivatives exhibited regulatory effects on phytohemagglutinin A (PHA)-induced lymphocyte proliferation and inhibited lipopolysaccharide (LPS)-induced TNF-α production in PBMC cultures [1]. Specifically, some compounds showed moderate inhibition of mixed lymphocyte reaction (MLR)-induced proliferation. While CAS 1031944-39-4 was not among the specific derivatives tested in that study, the presence of the N5-(2-fluorobenzoyl) substituent—a bulkier and more electron-withdrawing group than the crotonoyl, cinnamoyl, or 4-nitrocinnamoyl substituents evaluated—is expected to further modulate these immunotropic properties. This class-level evidence provides a rationale for prioritizing CAS 1031944-39-4 in immunopharmacology screening campaigns where the 4-methyl-1,5-benzodiazepin-2-one scaffold has already demonstrated relevant bioactivity.

immunomodulation TNF-alpha lymphocyte proliferation

Best Research & Industrial Application Scenarios for 5-(2-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 1031944-39-4)


Negative Control for Antiviral Benzodiazepinone Screening Panels

With a confirmed IC50 > 100,000 nM against HIV-1 reverse transcriptase, CAS 1031944-39-4 serves as a validated negative-control compound in antiviral screening panels that include benzodiazepinone chemotypes [1]. Its documented inactivity provides a benchmark for establishing assay signal-to-noise windows and for confirming that observed antiviral activity in related compounds is driven by specific structural features rather than general benzodiazepinone scaffold promiscuity.

CNS-Permeable Tool Compound for PDE2-Targeted Neuroscience Research

The physicochemical profile (MW 298.31, logP 2.4, TPSA ~40 Ų, single HBD) positions CAS 1031944-39-4 within favorable CNS drug-like property space [1]. Its 1,5-benzodiazepin-2-one scaffold is claimed within PDE2 inhibitor patent families, making it a suitable starting point or reference compound for CNS-focused PDE2 inhibitor discovery programs where avoidance of GABA-A receptor modulation (characteristic of 1,4-benzodiazepin-2-ones) is critical [2].

Immunopharmacology SAR Expansion Starting Point

The 4-methyl-1,5-benzodiazepin-2-one core scaffold has demonstrated regulatory effects on human lymphocyte proliferation and TNF-α production in PBMC assays [1]. CAS 1031944-39-4 introduces an N5-(2-fluorobenzoyl) substituent not evaluated in the original immunomodulatory SAR studies, offering medicinal chemistry teams a distinct derivative for exploring how fluorinated benzoyl N5-substitution modulates the immunotropic activity previously observed with crotonoyl, cinnamoyl, and 4-nitrocinnamoyl analogs.

Selectivity Profiling Reference in Polypharmacology Assessment

The documented lack of HIV-1 RT inhibitory activity combined with the compound's drug-like properties makes CAS 1031944-39-4 a useful reference for selectivity profiling studies [1]. When screening 1,5-benzodiazepin-2-one libraries against panels of kinases, phosphodiesterases, or antiviral targets, this compound provides a baseline for distinguishing target-specific hits from compounds with broad off-target liability profiles.

Quote Request

Request a Quote for 5-(2-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.